N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide
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Overview
Description
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, making it a significant structure in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide typically involves the reaction of 1-butyl-1H-1,3-benzodiazole with a suitable acylating agent. The process can be summarized as follows:
Formation of 1-butyl-1H-1,3-benzodiazole: This intermediate is synthesized by reacting o-phenylenediamine with butylamine under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole nucleus is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-butyl-1H-1,3-benzodiazol-2-amine: A precursor in the synthesis of the target compound.
N-(1H-1,3-benzodiazol-2-yl)benzamide: Another benzimidazole derivative with similar structural features.
Uniqueness
N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetamide group enhances its potential interactions with biological targets, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H27N3O/c1-2-3-16-25-20-13-8-7-12-19(20)24-21(25)14-9-15-23-22(26)17-18-10-5-4-6-11-18/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,23,26) |
InChI Key |
ZUNGBWAJTXFLNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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